Methyl 2-bromo-5-cyano-4-formylphenylacetate
Overview
Description
Methyl 2-bromo-5-cyano-4-formylphenylacetate: is a chemical compound that has garnered attention in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its bromo, cyano, and formyl functional groups, which make it a versatile intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Bromination and Cyanation: The compound can be synthesized through the bromination of 2-formylphenylacetate followed by cyanation.
Formylation: The formyl group can be introduced using formylation reactions such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: Methyl 2-bromo-5-cyano-4-formylphenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-5-cyano-4-formylphenylacetate exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a substrate that undergoes palladium-catalyzed coupling with organoboron reagents. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-bromo-4-cyano-5-formylphenylacetate
Methyl 2-bromo-3-cyano-4-formylphenylacetate
Methyl 2-bromo-6-cyano-4-formylphenylacetate
Uniqueness: Methyl 2-bromo-5-cyano-4-formylphenylacetate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its bromo and cyano groups, in particular, make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-cyano-4-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(5-13)9(6-14)3-10(7)12/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPEILVEWQSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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